Product packaging for 2-Bromo-5-nitropyrimidine(Cat. No.:CAS No. 1210824-80-8)

2-Bromo-5-nitropyrimidine

Cat. No.: B594897
CAS No.: 1210824-80-8
M. Wt: 203.983
InChI Key: LTZZMWXCPNGVNJ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis and Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biologically important molecules. ignited.inekb.eg Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide array of approved drugs. ignited.intandfonline.com The presence of the pyrimidine motif can confer a range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. ignited.innih.gov

The significance of pyrimidines in medicinal chemistry stems from their ability to mimic endogenous molecules and interact with biological targets such as enzymes and receptors. nih.gov This has led to the development of numerous pyrimidine-based drugs, including anticancer agents like Imatinib and Osimertinib, and antiviral drugs such as Rilpivirine and Etravirine. tandfonline.com In organic synthesis, the pyrimidine ring serves as a versatile scaffold that can be readily functionalized to create diverse libraries of compounds for drug discovery and materials science applications. tandfonline.comderpharmachemica.com

Research Context of Halogenated and Nitrated Pyrimidine Scaffolds

The introduction of a halogen atom and a nitro group onto the pyrimidine ring dramatically influences its chemical reactivity and biological profile. Halogen atoms, such as bromine, serve as excellent leaving groups in nucleophilic substitution reactions and are key participants in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. medchemexpress.com This allows for the facile introduction of a wide variety of substituents at the halogenated position.

The nitro group, a strong electron-withdrawing group, deactivates the pyrimidine ring towards electrophilic attack and activates it for nucleophilic substitution. ijrpr.com Furthermore, the nitro group can be readily reduced to an amino group, providing a crucial handle for further synthetic transformations and for establishing key interactions with biological targets. The combination of these two functionalities in a single scaffold, as in 2-Bromo-5-nitropyrimidine, creates a highly versatile and reactive intermediate for organic synthesis. mdpi.comrsc.orgrsc.org

Overview of Academic Research Directions for this compound

Academic research on this compound primarily focuses on its utility as a building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Key research directions include:

Synthesis of Substituted Pyrimidines: Researchers utilize the reactivity of the bromine atom and the nitro group to synthesize a wide range of 2,5-disubstituted pyrimidines. This is often achieved through nucleophilic aromatic substitution, where the bromine is displaced by various nucleophiles, and through reduction of the nitro group followed by further functionalization of the resulting amino group.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are extensively used to form carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other conjugated systems.

Development of Biologically Active Molecules: A significant portion of the research is dedicated to using this compound as a starting material for the synthesis of compounds with potential medicinal applications. These efforts have led to the discovery of new molecules with antimicrobial and anticancer properties. innospk.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₂BrN₃O₂
Molecular Weight 202.99 g/mol sigmaaldrich.com
CAS Number 4487-59-6 sigmaaldrich.com
Appearance Yellow crystalline powder nbinno.com
Melting Point 104-107 °C nbinno.com
Solubility Insoluble in water guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrN3O2 B594897 2-Bromo-5-nitropyrimidine CAS No. 1210824-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZMWXCPNGVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660056
Record name 2-Bromo-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-80-8
Record name 2-Bromo-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 5-position of 2-Bromo-5-nitropyrimidine. This activation facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, primarily at the C2-position, where the bromine atom serves as a leaving group.

Reactivity of the Bromine Atom as a Leaving Group.nbinno.com

The bromine atom at the 2-position of the pyrimidine ring is a competent leaving group in SNAr reactions, a property attributed to its moderate electronegativity and polarizability. The C-Br bond is sufficiently polarized by the electron-withdrawing nature of the pyrimidine ring and the nitro group, making the C2 carbon electrophilic and prone to nucleophilic attack. While specific comparative reactivity studies for this compound were not found in the provided search results, general knowledge of leaving group ability in SNAr reactions suggests that bromide is typically a better leaving group than chloride due to its lower bond dissociation energy, but not as effective as iodide. The reactivity of halogens in related systems, such as 2-halo-5-nitropyridines, often follows the order I > Br > Cl > F for the leaving group.

This compound is expected to react readily with a variety of nitrogen-centered nucleophiles, such as primary and secondary amines, anilines, and hydrazine (B178648), to yield the corresponding 2-amino-5-nitropyrimidine (B189733) derivatives. While specific examples for the bromo-compound are scarce in the provided search results, studies on the analogous 2-chloro-5-nitropyrimidine (B88076) and 2-bromo-5-nitropyridine (B18158) provide strong evidence for this reactivity. For instance, the reaction of 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines has been studied, indicating a non-catalyzed SNAr pathway. frontiersin.org Similarly, 2-bromo-5-nitropyridine reacts with para-substituted anilines. znaturforsch.comresearchgate.net A study on the reaction of 2-chloro-5-nitropyrimidine with hydrazine reports the formation of 2-hydrazinyl-5-nitropyrimidine in 77% yield. nih.gov

Table 1: Representative SNAr Reactions of Analogous Compounds with Nitrogen Nucleophiles (Data extrapolated from reactions of similar compounds)

ElectrophileNucleophileProductReaction ConditionsYield (%)
2-Chloro-5-nitropyrimidineHydrazine2-Hydrazinyl-5-nitropyrimidineNot specified77 nih.gov
2-Bromo-5-nitropyridinepara-Substituted Anilines2-(Arylamino)-5-nitropyridinesAcetonitrile/DMFNot specified znaturforsch.comresearchgate.net
2-Bromo-5-nitropyridinetert-Butyl piperazine-1-carboxylatetert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylateAcetonitrile, Reflux, 2.5h54 ambeed.com

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, are anticipated to displace the bromine atom in this compound to form 2-alkoxy- or 2-aryloxy-5-nitropyrimidines. The reaction of the related 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) in methanol (B129727) proceeds smoothly at 0°C to room temperature, affording the methoxy-substituted product in 98% yield, highlighting the high reactivity of the activated pyridine (B92270) ring towards oxygen nucleophiles. chemicalbook.com It is reasonable to expect similar high reactivity and yields for this compound.

Table 2: Representative SNAr Reaction of an Analogous Compound with an Oxygen Nucleophile (Data extrapolated from a reaction of a similar compound)

ElectrophileNucleophileProductReaction ConditionsYield (%)
5-Bromo-2-chloro-3-nitropyridineSodium methoxide5-Bromo-2-methoxy-3-nitropyridineMethanol, 0°C to rt, 19h98 chemicalbook.com

Sulfur-centered nucleophiles, like thiolates, are generally excellent nucleophiles in SNAr reactions due to their high polarizability and nucleophilicity. They are expected to react efficiently with this compound to give 2-(alkylthio)- or 2-(arylthio)-5-nitropyrimidines. While direct examples for this compound are not available in the provided search results, the general reactivity of activated halo-aromatics with sulfur nucleophiles is well-established. pageplace.de For instance, 2-methyl- and 2-styryl-3-nitropyridines, synthesized from 3-bromo-2-methoxy-5-nitropyridine, readily react with thiolate anions to give substitution products in good yields. smolecule.com Kinetic studies on the reactions of 1-chloro-2,4-dinitrobenzene (B32670) with various biothiols have also been reported, indicating a stepwise mechanism. udd.cl

Table 3: Expected SNAr Reactions with Sulfur Nucleophiles (Based on general reactivity principles)

ElectrophileNucleophileExpected Product
This compoundSodium thiophenoxide2-(Phenylthio)-5-nitropyrimidine
This compoundSodium ethanethiolate2-(Ethylthio)-5-nitropyrimidine

Influence of the Nitro Group on SNAr Mechanisms

The strongly electron-withdrawing nitro group at the 5-position plays a crucial role in activating the pyrimidine ring towards nucleophilic attack. It achieves this through its inductive (-I) and, more importantly, its resonance (-M) effects. The nitro group stabilizes the intermediate Meisenheimer complex, which is formed upon nucleophilic attack at the C2 position, by delocalizing the negative charge. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The general mechanism for SNAr reactions proceeds via a two-step sequence:

Nucleophilic attack: The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. This step is typically the rate-determining step.

Leaving group departure: The leaving group (bromide) is expelled, and the aromaticity of the pyrimidine ring is restored.

The stability of the Meisenheimer complex is a key factor. For the reaction of 2-chloro-5-nitropyrimidine with amines, kinetic studies have suggested that the mechanism can be borderline between a concerted and a stepwise pathway. frontiersin.orgresearchgate.net In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. The high nucleofugality of the leaving group and the nature of the nucleophile can influence whether the mechanism is stepwise or concerted. frontiersin.org

Kinetic and Thermodynamic Aspects of SNAr Processes.benchchem.com

Kinetic studies on the SNAr reactions of analogous compounds provide valuable insights into the reactivity of this compound. For the reaction of 2-bromo-5-nitropyridine with para-substituted anilines in acetonitrile/dimethylformamide mixtures, the second-order rate constants were determined. znaturforsch.comresearchgate.net These studies showed a good correlation with Hammett's substituent constants, yielding a negative ρ value, which indicates that electron-donating groups on the aniline (B41778) nucleophile accelerate the reaction by increasing its nucleophilicity. znaturforsch.comresearchgate.net

The solvent also plays a significant role in the reaction kinetics. The rate of the reaction between 2-bromo-5-nitropyridine and anilines was found to be influenced by both specific (hydrogen bonding) and non-specific solute-solvent interactions. znaturforsch.comresearchgate.net

While specific thermodynamic data for the reactions of this compound were not found, the reactions are generally expected to be exothermic, driven by the formation of a more stable product where the strong C-N, C-O, or C-S bond replaces the weaker C-Br bond. Activation parameters for the reaction of 2-bromo-5-nitropyridine with anilines have been determined, providing information about the transition state of the reaction. znaturforsch.com

A study on a wide range of (hetero)aryl halides reported the free energy of activation (ΔG‡) for the SNAr reaction of 2-bromo-5-nitropyridine with benzyl (B1604629) alcohol in DMSO to be 64.36 kJ/mol. rsc.org This provides a quantitative measure of its reactivity in SNAr reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C2 position and a strong electron-withdrawing nitro group at the C5 position makes this compound a highly reactive substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of a diverse array of complex molecules.

Palladium catalysts are particularly prominent in facilitating the coupling of this compound with a range of coupling partners. rsc.org The electron-deficient nature of the pyrimidine ring enhances the oxidative addition step, which is often the rate-determining step in the catalytic cycle. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, has been successfully applied to this compound. This reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures.

Research has demonstrated the use of this compound in microwave-mediated Suzuki-Miyaura coupling reactions with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol (B44631) esters to prepare boc-protected (piperazin-1-ylmethyl)biaryls. chemicalbook.commedchemexpress.commedchemexpress.com The conditions for these couplings have been optimized to achieve good yields and broaden the scope of the resulting biaryl library. gre.ac.uk The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Coupling PartnerCatalyst SystemBaseSolventConditionsProduct Type
(Boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esterNot specifiedNot specifiedNot specifiedMicrowave-mediatedBoc-protected (piperazin-1-ylmethyl)biaryls
Arylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/DMFReflux2-Aryl-5-nitropyrimidines

This table is a representative summary based on available data. Specific reaction conditions and yields may vary.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been employed to synthesize substituted 5-nitro-2-ethynylpyridines from 2-bromo-5-nitropyridine, a structurally similar compound, indicating the potential for analogous reactivity with this compound. chemicalbook.commedchemexpress.commedchemexpress.comresearchgate.netlookchem.com The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net

Studies on 2-bromo-5-nitropyridine have shown that it readily couples with various terminal acetylenes, including trimethylsilylacetylene, prop-2-ynyl alcohol, and 2-methylbut-3-yn-2-ol. researchgate.net The resulting alkynylated products can undergo further transformations, such as desilylation or hydration, to yield valuable synthetic intermediates like 2-ethynyl-5-nitropyridine (B1610408) and 2-acetyl-5-nitropyridine. researchgate.netdoi.org

Table 2: Sonogashira Coupling Products Derived from 2-Bromo-5-nitropyridine

Terminal AlkyneProductFurther Transformation
Trimethylsilylacetylene5-Nitro-2-((trimethylsilyl)ethynyl)pyridineDesilylation to 2-ethynyl-5-nitropyridine
Prop-2-ynyl alcohol3-(5-Nitropyridin-2-yl)prop-2-yn-1-olOxidative decarbonylation
2-Methylbut-3-yn-2-ol4-(5-Nitropyridin-2-yl)-2-methylbut-3-yn-2-olRetro-Favorskii reaction
Phenylacetylene5-Nitro-2-(phenylethynyl)pyridineHydration to 5-nitro-2-phenacylpyridine

This data is based on reactions with 2-bromo-5-nitropyridine and serves as a model for the expected reactivity of this compound.

Beyond Suzuki and Sonogashira reactions, palladium catalysts facilitate other important C-C and C-N bond formations. The Buchwald-Hartwig amination, for instance, is a key method for forming C-N bonds and has been extensively used for the synthesis of aniline derivatives from aryl halides. uwindsor.caresearchgate.net While specific examples with this compound are not detailed in the provided results, the general applicability of this reaction to heteroaryl halides suggests its potential. researchgate.net

Vicarious nucleophilic substitution (VNS) has also been reported for the synthesis of 4-substituted-2-alkylamino-5-nitropyridines from 2-bromo-5-nitropyridine, offering a pathway to introduce substituents at the C4 position with high regioselectivity. smolecule.com

Ligand Design and Catalyst Optimization for Cross-Coupling Reactions

Research into related heteroaryl systems has shown that the choice of phosphine (B1218219) ligands, such as bidentate ligands like 1,2-bis(diphenylphosphanyl)ethane (dppe) or bulky, electron-rich monophosphine ligands like tricylcohexylphosphine (PCy₃), can significantly influence reaction outcomes. rsc.orguwindsor.ca For instance, in a study on oxidative addition to palladium, 2-bromo-5-nitropyridine was used as a reference compound to establish a relative reactivity scale, highlighting its utility in mechanistic studies. rsc.orgresearchgate.net

The use of pre-catalysts, such as Pd-PPh₃-G3 or Pd-CataCXiumA-G3, and the optimization of bases and solvents are also critical. nih.gov For example, the purity of the base, such as potassium trimethylsilanolate (TMSOK), can impact reaction rates, and additives like trimethyl borate (B1201080) can enhance reaction efficiency by solubilizing intermediates and preventing catalyst poisoning. nih.gov

Electrophilic Aromatic Substitution on the Pyrimidine Core:No studies were found detailing electrophilic aromatic substitution reactions on this compound, which would be necessary to discuss regioselectivity and the impact of the existing substituents.

To maintain scientific accuracy and avoid generating speculative or unsubstantiated information, the creation of the requested article cannot be fulfilled. The level of detail required by the outline necessitates specific experimental data that is not available in published literature.

Applications of 2 Bromo 5 Nitropyrimidine As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Molecular Architectures

There is a notable absence of published research specifically detailing the use of 2-bromo-5-nitropyrimidine in the construction of complex heterocyclic molecular architectures. The reactivity of the bromo and nitro groups on the pyrimidine (B1678525) ring suggests its potential as a building block in organic synthesis. In analogous compounds like 2-bromo-5-nitropyridine (B18158), the bromine atom can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then undergo further reactions. smolecule.com These types of reactions are fundamental in building more complex molecular structures. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are commonly employed with bromo-substituted heterocycles to form new carbon-carbon bonds. medchemexpress.comchemicalbook.com While these reactions have been demonstrated with the pyridine (B92270) analogue, specific examples utilizing this compound are not documented in the available literature.

Role in the Synthesis of Pharmaceutical Lead Compounds and Drug Candidates

The utility of this compound in the synthesis of pharmaceutical lead compounds and drug candidates is not specifically described in the reviewed scientific literature. Pyrimidine and its derivatives are, however, a well-established and important scaffold in medicinal chemistry, forming the core of many therapeutic agents.

While this compound itself is not cited as a direct precursor in the synthesis of known bioactive pyrimidine-based therapeutics in the available literature, the general class of substituted pyrimidines is of high interest in drug discovery. The structural motifs present in this compound suggest it could potentially serve as an intermediate. For context, related compounds such as 2-amino-5-nitropyrimidine (B189733) are used in the synthesis of various biologically active molecules. americanchemicalsuppliers.com The bromo and nitro functionalities on the pyrimidine ring of this compound could, in theory, be manipulated to introduce a variety of functional groups, a common strategy in the development of new drug candidates. However, specific pathways or target molecules originating from this compound are not documented.

There is no specific information in the scientific literature on the use of this compound for the elaboration into fused pyrimidine systems with biological relevance. The synthesis of fused pyrimidines is a significant area of research in medicinal chemistry, as these bicyclic structures are present in numerous biologically active compounds. Generally, the synthesis of such systems involves the use of appropriately substituted pyrimidines that can undergo cyclization reactions to form an adjacent ring. While one could hypothesize synthetic routes where the functional groups of this compound are utilized to build a fused ring, no such examples have been published.

Utility in Agrochemical and Specialty Chemical Development

Specific applications of this compound in the development of agrochemicals and specialty chemicals are not reported in the available scientific and technical literature. The pyrimidine ring is a known toxophore in some classes of herbicides and insecticides. For example, related structures like nitropyridines are used as intermediates in the synthesis of pesticides. chemimpex.comguidechem.com This suggests a potential, though currently unexplored, avenue for the application of this compound in this sector.

Contributions to Advanced Materials Research

There is no documented use of this compound in advanced materials research. The analogous compound, 2-bromo-5-nitropyridine, has been explored for its potential in creating new polymers and dyes. innospk.comchemimpex.com The presence of the electron-withdrawing nitro group and the polarizable bromine atom in this compound could theoretically impart interesting electronic or optical properties to materials incorporating this moiety. However, there is currently no published research to support this hypothesis.

Computational and Theoretical Studies on Brominated and Nitrated Pyrimidine Scaffolds

Quantum Chemical Calculations (Density Functional Theory)

Frontier Molecular Orbital Theory and Reactivity Prediction (HOMO-LUMO)

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. For 2-Bromo-5-nitropyrimidine, DFT calculations have determined this gap to be 4.5 eV. This value provides insight into the molecule's electronic properties and susceptibility to electronic excitation. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. mdpi.com In comparison, its isomer, 5-Bromo-2-nitropyridine, exhibits a smaller HOMO-LUMO gap of 4.2 eV, suggesting a slightly higher reactivity.

Assessment of Non-Linear Optical (NLO) Properties

No specific studies detailing the calculation of non-linear optical (NLO) properties, such as the first-order hyperpolarizability (β), for this compound were found. Such assessments are common for related nitro-substituted pyridine (B92270) compounds, which are often investigated for their potential in NLO material applications. nih.gov

In contrast, extensive theoretical and spectroscopic studies have been conducted on the closely related isomer, 5-Bromo-2-nitropyridine . These studies include detailed vibrational assignments from FT-IR and FT-Raman spectra, supported by DFT (B3LYP/6-311++G(d,p)) calculations of equilibrium geometry, natural atomic charges, and harmonic vibrational frequencies. nih.gov The availability of such comprehensive data for the isomer highlights the feasibility of the requested analyses but underscores the current lack of specific published research for this compound.

Due to the absence of detailed, published computational data for this compound across most of the requested analytical areas, the generation of a complete, evidence-based article with the specified data tables is not possible at this time.

Computational Modeling for Reaction Mechanisms and Selectivity

Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactions involving brominated and nitrated pyrimidine (B1678525) scaffolds. Through the application of theoretical calculations, researchers can elucidate complex reaction mechanisms, rationalize unexpected experimental outcomes, and predict selectivity. These computational studies provide insights into transition states, reaction intermediates, and energetic pathways that are often difficult or impossible to observe experimentally.

A significant area of investigation has been the nucleophilic aromatic substitution (SNAr) reaction, a fundamental process for the functionalization of electron-deficient aromatic systems like nitropyrimidines. rsc.org Computational methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of SNAr mechanisms, which can proceed through either a stepwise pathway involving a stable intermediate known as a Meisenheimer complex or a concerted pathway. rsc.orgacs.org The specific pathway is influenced by the nature of the leaving group, the nucleophile, and the electrophile. rsc.org

One notable study employed computational modeling to explain the unexpected outcome of the reaction between 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines. rsc.orgchemrxiv.org Experimentally, it was anticipated that the primary amine would substitute the chlorine atom, which is typically a better leaving group than an alkoxy group, to yield 6-alkoxy-4-alkylamine-5-nitropyrimidines. chemrxiv.org However, the reaction unexpectedly produced symmetric 4,6-bis(alkylamino)-5-nitropyrimidines, indicating that the alkoxy group was also substituted. rsc.orgchemrxiv.org

To unravel this chemical puzzle, a detailed computational study of the reaction mechanism was performed. chemrxiv.orgrsc.org The investigation analyzed two sequential SNAr reactions. The first step involves the substitution of the chlorine atom by an amine, and the second, concurrent step involves the substitution of the alkoxy group by another amine molecule. rsc.org

Reaction Pathway Analysis

The computational analysis focused on the reaction between a 6-alkoxy-4-chloro-5-nitropyrimidine derivative and methylamine. Two distinct pathways were modeled for the initial substitution reaction:

Pathway 1: Substitution of the chlorine atom.

Pathway 2: Substitution of the alkoxy group.

The calculations revealed that the activation barrier for Pathway 1 was lower than that for Pathway 2, confirming that the initial substitution of the chlorine atom is the kinetically favored process. rsc.org This aligns with the general understanding that chlorine is a superior leaving group compared to alkoxy moieties. rsc.org

The table below summarizes the key findings from the computational study on the initial substitution step.

Reaction PathwayLeaving GroupComputed Activation Barrier (kcal/mol)Kinetic Favorability
Pathway 1Chlorine6.1Favored
Pathway 2Alkoxy8.4Disfavored

Data sourced from a computational study on the SNAr reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with methylamine. rsc.org

The intrinsic reaction coordinate (IRC) profiles computed for the reactions further elucidated the mechanisms. For the substitution of chlorine, the reaction was shown to follow a concerted mechanism. rsc.org In contrast, the substitution of the methoxy (B1213986) group involved the formation of distinct Meisenheimer complexes, highlighting a stepwise mechanism that ultimately facilitates the displacement of the generally poor alkoxy leaving group. rsc.org

Biological Activities and Structure Activity Relationships of 2 Bromo 5 Nitropyrimidine Derivatives

Pharmacological Relevance of Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. gsconlinepress.cominnovareacademics.in As a core component of nucleobases like cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA, pyrimidines play a crucial role in numerous biological processes. gsconlinepress.comijsat.org This inherent biological significance has made pyrimidine and its derivatives a privileged scaffold for the design and development of novel therapeutic agents. gsconlinepress.commdpi.com Medicinal chemists have extensively explored pyrimidine-based structures to create drugs with a wide spectrum of pharmacological activities. mdpi.com The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects against various diseases, including cancer, infectious diseases, and inflammatory conditions. gsconlinepress.commdpi.com

Pyrimidine derivatives exhibit a remarkable range of pharmacological properties, making them a significant area of research in drug discovery. researchgate.netwjarr.com Their derivatives are known to possess potent anti-inflammatory, antimicrobial, antiviral, and anticancer activities. ontosight.airesearchgate.netresearchgate.net

Anti-inflammatory: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory effects. innovareacademics.in They can act by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). wjarr.comrsc.org For instance, some pyrimidine-pyridine hybrids and pyrano[2,3-d]pyrimidines have shown potent COX-2 inhibitory activity, comparable to standard drugs like celecoxib. rsc.org

Antimicrobial: The pyrimidine core is found in various compounds with antibacterial and antifungal properties. researchgate.netresearchgate.net These derivatives can act through mechanisms like inhibiting microbial DNA synthesis or targeting essential enzymes like dihydrofolate reductase (DHFR). ontosight.aisemanticscholar.org The inclusion of specific pharmacophores, such as chloro and nitro groups, has been shown to enhance the antimicrobial activity of pyrimidine derivatives. nih.gov

Antiviral: Pyrimidine derivatives, especially nucleoside analogs, are cornerstones of antiviral therapy. researchgate.netgsconlinepress.com They function by interfering with viral replication, often by inhibiting viral DNA or RNA synthesis. gsconlinepress.com Well-known antiviral drugs like zidovudine (B1683550) (for HIV) and acyclovir (B1169) (for herpes viruses) are based on the pyrimidine structure. wjarr.comgsconlinepress.com

Anticancer: The role of pyrimidine derivatives in cancer treatment is extensive. researchgate.netresearchgate.net Many clinically approved anticancer drugs, such as Fluorouracil, Gemcitabine, and Imatinib, contain a pyrimidine ring. researchgate.net These compounds can exert their effects by acting as antimetabolites that disrupt DNA and RNA synthesis in rapidly proliferating cancer cells or by inhibiting protein kinases that are crucial for cancer cell growth and survival. gsconlinepress.comonlinejbs.com

The therapeutic effects of pyrimidine derivatives stem from their ability to interact with a wide array of biological targets, acting as either agonists or, more commonly, as inhibitors. mdpi.com Their structural framework allows for precise interactions with the active or allosteric sites of enzymes and receptors. encyclopedia.pub

Prominent biological targets for pyrimidine derivatives include:

Protein Kinases: A vast number of pyrimidine derivatives have been developed as protein kinase inhibitors, which are critical in cancer therapy. encyclopedia.pub They can target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK). mdpi.comresearchgate.net For example, compounds like Gefitinib and Imatinib are pyrimidine-based kinase inhibitors. mdpi.comresearchgate.net

Dihydrofolate Reductase (DHFR): Pyrimidine derivatives like pyrimethamine (B1678524) and trimethoprim (B1683648) are well-known inhibitors of DHFR, an enzyme essential for folate metabolism. semanticscholar.orggsconlinepress.com This inhibition disrupts DNA synthesis in pathogens, forming the basis of their antimalarial and antibacterial activity. gsconlinepress.commdpi.com

Cyclooxygenase (COX): As mentioned, certain pyrimidine derivatives are potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. wjarr.comrsc.org

Serotonin Receptors (5-HT): Specific disubstituted pyrimidine derivatives have been identified as potent and selective agonists for the 5-HT2C receptor, a target for treating conditions like obesity. mdpi.com

The ability of the pyrimidine ring to form hydrogen bonds and engage in π–π stacking interactions contributes significantly to its capacity to bind effectively to these diverse biological targets. ijsat.orgmdpi.com

Elucidation of Mechanisms of Biological Action

The mechanisms through which 2-bromo-5-nitropyrimidine derivatives exert their biological effects are multifaceted and depend on the specific molecular context. Generally, the action of pyrimidine derivatives can be attributed to several key mechanisms.

One primary mechanism is the inhibition of nucleic acid synthesis . gsconlinepress.com By mimicking natural pyrimidine nucleobases, these derivatives can be mistakenly incorporated into DNA and RNA or can inhibit the enzymes essential for their synthesis, such as thymidylate synthase and dihydrofolate reductase. ijsat.orggsconlinepress.com This disruption of genetic processes is particularly effective in halting the proliferation of rapidly dividing cells, such as cancer cells and microbes. gsconlinepress.com

Another significant mechanism is the inhibition of key enzymes involved in cellular signaling and metabolism. encyclopedia.pub Pyrimidine derivatives are widely recognized as "kinase inhibitors," acting as ATP-competitive or allosteric inhibitors of protein kinases that regulate cell growth, differentiation, and survival. ijsat.orgrsc.org The presence of a nitro group, an electron-withdrawing moiety, can facilitate interactions with nucleophilic sites within the active sites of enzymes, potentially leading to their inhibition. nih.gov

For nitro-substituted derivatives, the mechanism can also involve bioreduction . The nitro group can be reduced within cells to form reactive nitroso and superoxide (B77818) intermediates. nih.gov These toxic species can then covalently bind to and damage cellular macromolecules like DNA, leading to cell death. nih.gov This mechanism is a known pathway for the antimicrobial activity of some nitroaromatic compounds. nih.gov In the context of cancer, nitro-containing pyrimidine derivatives have been investigated as inducers of apoptosis (programmed cell death) and inhibitors of heat shock proteins (Hsp70), which are involved in cancer cell survival. onlinejbs.comjobiost.com

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrimidine derivatives. These investigations analyze how modifications to the chemical structure, such as the addition or alteration of substituent groups, affect the compound's biological activity. ijsat.orgresearchgate.net

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. ijsat.org SAR studies have revealed several key trends.

In anticancer research, the addition of electron-withdrawing groups (such as chloro, fluoro, or nitro) to the pyrimidine scaffold or an attached aryl ring often enhances cytotoxic potency. ijsat.orgnih.govresearchgate.net Conversely, electron-donating groups tend to reduce antiproliferative activity. researchgate.net The specific placement of these groups is critical; for example, SAR studies on pyrimidines targeting COX-2 revealed that substituting hydroxyl groups at the C-4 and C-6 positions with chlorine atoms resulted in a significant increase in inhibitory activity. rsc.org

The type of linker used to attach other moieties to the pyrimidine core also plays a role. Linkers like amide or urea (B33335) groups can enhance binding with molecular targets. researchgate.net These systematic modifications allow medicinal chemists to fine-tune the selectivity of the derivatives, increasing their affinity for the intended target while minimizing off-target effects. rsc.org

Table 1: SAR of Pyrimidine Derivatives as COX-2 Inhibitors

This interactive table summarizes the findings on how different substitutions on the pyrimidine ring affect the inhibition of the COX-2 enzyme, based on reported research. rsc.org

PositionSubstituentEffect on COX-2 Inhibition
C-4, C-6-OHNo inhibitory activity
C-4, C-6-ClSignificant inhibitory activity
C-2-NH₂ → FormamidoEnhanced inhibitory effect
C-5-H, -CH₃, -C₆H₅No significant variation in activity

The nitro group (NO₂) is a powerful electron-withdrawing group that can profoundly influence the biological activity of a parent molecule like pyrimidine. nih.govontosight.ai Its inclusion in a chemical structure can enhance potency through several mechanisms.

The strong electron-withdrawing nature of the nitro group alters the electronic properties of the pyrimidine ring, which can facilitate stronger interactions with biological targets. nih.gov This can lead to improved binding affinity with enzymes or receptors. ontosight.ai SAR studies have consistently shown that the presence of a nitro group on an aromatic or heterocyclic ring is associated with increased antimicrobial and anticancer activity. nih.gov For example, studies on various heterocyclic compounds revealed that derivatives containing a nitro group exhibited remarkable antimicrobial activity. nih.gov

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

This interactive table presents inhibitory concentration (IC₅₀) values for various pyrimidine derivatives against different cancer cell lines, illustrating their potency.

Compound/DerivativeTarget/Cell LineIC₅₀ ValueReference
Imidazole–pyrimidine–sulfonamide hybrid (88)HER281 ± 40 ng/mL mdpi.com
Imidazole–pyrimidine–sulfonamide hybrid (88)EGFR-L858R mutant59 ± 30 ng/mL mdpi.com
Imidazole–pyrimidine–sulfonamide hybrid (88)EGFR-T790M mutant49 ± 20 ng/mL mdpi.com
Pyrimidine-pyrazine-oxazole (14)EGFR L858R/T790M8.43 nM mdpi.com
Pyrimidine-pyrazine-oxazole (15)EGFR L858R/T790M6.91 nM mdpi.com
Pyrano[2,3-d]pyrimidine (5)COX-20.04 ± 0.09 µM rsc.org
Pyrano[2,3-d]pyrimidine (6)COX-20.04 ± 0.02 µM rsc.org
Pyrimidine-pyridine hybrid (29)COX-20.25 µM rsc.org

In Vitro and In Vivo Biological Assay Methodologies for Pyrimidine Scaffolds

The biological evaluation of pyrimidine scaffolds, including derivatives of this compound, relies on a variety of established in vitro and in vivo assay methodologies. These tests are crucial for determining the therapeutic potential of new chemical entities by assessing their activity, potency, and mechanism of action across different biological targets.

In Vitro Assays

In vitro assays are performed in a controlled environment outside of a living organism, such as in a test tube or culture dish. They represent the initial step in screening compounds for potential biological activity. Common methodologies for pyrimidine derivatives include:

Antimicrobial and Antifungal Assays: The antimicrobial potential of pyrimidine derivatives is often evaluated using methods like the agar (B569324) well diffusion and agar dilution methods to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. auctoresonline.orgbohrium.com For instance, the tube dilution method has been used to assess the efficacy of pyrimidine analogues against bacteria like S. aureus and E. coli, and fungi such as A. niger. bohrium.com

Anticancer/Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds against cancer cell lines. ijpsonline.comresearchgate.net This method measures the metabolic activity of mitochondrial dehydrogenase as an indicator of cell viability. ijpsonline.com In addition to MTT, in vitro proliferation assays are conducted on various human tumor cell lines, including those for glioblastoma, breast cancer, and colon carcinoma, to evaluate antitumoral effects over specific time points. mdpi.com Further mechanistic insights can be gained from DNA ladder assays, which detect apoptosis-induced DNA fragmentation. ijpsonline.com

Enzyme Inhibition Assays: Many pyrimidine derivatives are designed as enzyme inhibitors. Specific assays are used to measure their inhibitory activity against targets like protein kinases, dihydrofolate reductase (DHFR), acetylcholinesterase (AChE), α-amylase, and α-glucosidase. researchgate.netnih.govnih.gov For example, the inhibitory effect on AChE can be determined using Ellman's method, which is relevant for anti-Alzheimer's drug discovery. nih.gov

Antioxidant Activity Assays: The antioxidant capacity of pyrimidine compounds can be determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. bohrium.comnih.gov These tests measure the ability of a compound to neutralize free radicals. bohrium.comnih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) Assays: To evaluate the drug-like properties of promising compounds, in vitro ADME assays are performed. The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive intestinal absorption. mdpi.com Metabolic stability is often assessed using human liver microsomes (HLM) to determine how quickly a compound is metabolized. mdpi.com

Assay TypePurposeBiological Activity MeasuredExample Target/Cell Line
Agar Well/Tube DilutionScreening for antimicrobial efficacyAntibacterial / AntifungalS. aureus, E. coli, A. niger auctoresonline.orgbohrium.com
MTT AssayMeasuring cell viability and cytotoxicityAnticancer / AntiproliferativeHeLa, T47D, MDA-MB231 ijpsonline.comresearchgate.net
DPPH/ABTS AssayQuantifying radical scavenging abilityAntioxidantDPPH/ABTS radicals bohrium.comnih.gov
Enzyme Inhibition AssayDetermining inhibition of specific enzymesEnzyme InhibitionDHFR, AChE, α-glucosidase nih.govnih.gov
PAMPAPredicting passive membrane permeabilityDrug AbsorptionArtificial membrane mdpi.com
Metabolic Stability AssayEvaluating susceptibility to metabolismDrug MetabolismHuman Liver Microsomes (HLM) mdpi.com

In Vivo Assays

Anti-inflammatory Assays: A standard model for assessing anti-inflammatory activity is the carrageenan-induced rat paw edema assay. researchgate.net In this model, inflammation is induced in the paw of a rat, and the ability of a test compound to reduce the resulting swelling is measured over time and compared to a standard drug like diclofenac (B195802) sodium. researchgate.net

Insecticidal Assays: The efficacy of pyrimidine derivatives as insecticides can be tested against various agricultural pests such as Spodoptera litura (tobacco cutworm) and Rhopalosiphum maidis (corn leaf aphid). nih.gov

Anticancer Assays: Xenograft mouse models, where human tumors are grown in immunodeficient mice, are used to confirm the antitumor activity of pyrimidine derivatives in vivo. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies for Drug Design

Molecular docking is a computational technique that plays a pivotal role in modern drug design, including the development of this compound derivatives. It predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein, allowing researchers to understand and predict the ligand-protein interactions at a molecular level. remedypublications.comthesciencein.org

Principles and Applications

The core principle of molecular docking is to simulate the binding process and estimate the binding affinity, often represented by a scoring function that calculates a binding energy value. remedypublications.com A more negative binding energy score typically implies a more stable and favorable interaction between the ligand and the protein. remedypublications.com This in silico approach accelerates the drug discovery process by enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and biological testing. remedypublications.com

For pyrimidine scaffolds, docking studies are widely used to:

Identify Potential Biological Targets: By docking a compound against various known protein structures, potential biological targets can be identified.

Elucidate Mechanism of Action: Docking can reveal how a compound interacts with the active site of an enzyme, providing insights into its inhibitory mechanism. For example, studies have shown pyrimidine derivatives binding to the ATP-binding sites of kinases or the active cavities of enzymes like dihydrofolate reductase (DHFR). researchgate.netnih.gov

Guide Structure-Activity Relationship (SAR) Studies: By analyzing the binding modes of a series of derivatives, researchers can understand why certain structural modifications lead to increased or decreased activity. This knowledge guides the rational design of more potent and selective analogs. bohrium.com

Key Ligand-Protein Interactions

The stability of the ligand-protein complex is determined by various non-covalent interactions. Docking simulations help visualize and analyze these critical interactions, which include:

Hydrogen Bonds: These are crucial for binding affinity and specificity, often formed between the nitrogen atoms in the pyrimidine ring and amino acid residues like glutamine, aspartate, and arginine in the protein's active site. bohrium.com

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and hydrophobic pockets in the protein.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

Software and Targets

Several software packages are commonly used for docking studies of pyrimidine derivatives, including AutoDock and AutoDock Vina, Glide (Schrödinger), and others. nih.govmdpi.comashdin.commdpi.com The process typically involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from the Protein Data Bank (PDB). nih.gov

Docking studies have been successfully applied to pyrimidine derivatives targeting a wide range of proteins implicated in various diseases.

Protein TargetTherapeutic AreaExample PDB IDKey Finding from Docking
Cyclooxygenase-2 (COX-2)Anti-inflammatory5IKR ashdin.comIdentified strong binding affinity and hydrogen bond formation, comparable to standard drugs. bohrium.comashdin.com
Dihydrofolate Reductase (DHFR)AntibacterialN/A nih.govPredicted good interaction with active site cavities, later confirmed by in vitro enzyme studies. nih.gov
SARS-CoV-2 Main Protease (Mpro)AntiviralN/A mdpi.comEvaluated antiviral potency by predicting binding to the viral protease. mdpi.com
Colony-Stimulating Factor 1 Receptor (CSF1R)Anticancer4R7H mdpi.comRevealed ligand-protein interactions similar to the approved drug Pexidartinib. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2)Anticancer / Antioxidant1HCK nih.govCorrelated binding energy with antioxidant activity. nih.gov
Dihydrofolate synthaseAntibacterial5FCT researchgate.netA 2-bromo-5-nitropyridine (B18158) derivative showed a binding energy of -5.9 kcal/mol. researchgate.net

By combining the predictive power of molecular docking with empirical data from in vitro and in vivo assays, researchers can efficiently design and optimize pyrimidine-based compounds, including those derived from this compound, for a desired therapeutic effect. mdpi.com

Future Research Trajectories and Unexplored Avenues for 2 Bromo 5 Nitropyrimidine

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Key research directions include:

Catalytic Approaches: Exploration of novel catalytic systems to replace stoichiometric reagents in bromination and nitration steps could significantly enhance the atom economy. This includes the use of organocatalysts or transition-metal catalysts that can be recycled and used in lower quantities.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes for the synthesis of 2-bromo-5-nitropyrimidine and its derivatives can offer improved safety, scalability, and reproducibility. smolecule.com Automated reactors and continuous flow systems are already being utilized for large-scale production through optimized bromination reactions. smolecule.com

Alternative Reagents: Investigating milder and more selective brominating and nitrating agents will be crucial. For instance, research into enzymatic or electrochemical methods could provide sustainable alternatives to traditional reagents like bromine and nitric acid. smolecule.com

Solvent Optimization: The use of greener solvents or solvent-free reaction conditions will be a key aspect of developing more environmentally benign synthetic routes.

Discovery of Novel Reactivity and Catalytic Transformations

The reactivity of this compound is largely dictated by the electron-withdrawing nitro group and the versatile bromine atom. Future research is poised to uncover new transformations and expand its synthetic utility.

Potential areas of exploration include:

C-H Activation: Developing methods for the direct functionalization of the C-H bonds on the pyrimidine (B1678525) ring would open up new avenues for creating complex derivatives without the need for pre-functionalized starting materials.

Novel Cross-Coupling Reactions: While Suzuki-Miyaura and Sonogashira couplings are well-documented, there is scope for exploring other cross-coupling reactions to introduce a wider range of functional groups. medchemexpress.comresearchgate.net This could involve photoredox catalysis or other modern catalytic techniques to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Asymmetric Catalysis: The development of catalytic asymmetric transformations using this compound as a substrate could lead to the synthesis of chiral molecules with potential applications in pharmacology and materials science.

Reductive Functionalization: Exploring novel reductive functionalization strategies beyond simple reduction of the nitro group could yield a diverse array of substituted aminopyrimidines. mit.edu Organophosphorus-catalyzed reactions, for example, present a platform for reductive C-N coupling. mit.edu

Expansion of Applications in Emerging Fields of Chemical Biology and Materials Science

The unique electronic properties and reactive handles of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry.

Future research could focus on:

Chemical Probes and Biosensors: Designing and synthesizing fluorescent or photo-activatable probes based on the this compound core for imaging and sensing specific biological targets. Its derivatives could be used in the development of PET tracers for imaging diseases like Alzheimer's. mdpi.comnih.gov

Functional Materials: The electron-deficient nature of the nitropyrimidine ring makes it a candidate for creating novel organic electronic materials, such as semiconductors or components in organic light-emitting diodes (OLEDs). chemimpex.comtsijournals.com The presence of bromine and nitro groups can influence the molecule's electronic properties, making it a candidate for developing new functional materials. smolecule.com

Covalent Inhibitors: The reactivity of the bromine atom towards nucleophilic residues on proteins could be exploited to design targeted covalent inhibitors for various enzymes, a strategy gaining traction in drug discovery.

Corrosion Inhibitors: Pyrimidine derivatives have shown promise as non-toxic corrosion inhibitors. researchgate.netkneopen.com Future work could involve designing and testing this compound derivatives for their efficacy in protecting metals in acidic environments.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The synergy between computational chemistry and synthetic chemistry is set to accelerate the discovery and optimization of molecules based on the this compound scaffold.

Key integration points include:

Predictive Modeling: Utilizing machine learning (ML) algorithms and quantitative structure-activity relationship (QSAR) models to predict the biological activity, physicochemical properties, and reactivity of novel this compound derivatives. mdpi.comscirp.org This can help prioritize synthetic targets and reduce the number of experiments needed. Studies have already demonstrated the successful use of ML to predict the anti-inflammatory and corrosion inhibition properties of pyrimidine derivatives. researchgate.netkneopen.comscirp.org

De Novo Design: Employing AI-driven platforms to design new molecules with desired properties from the ground up, using this compound as a starting fragment. These platforms can explore vast chemical spaces to identify promising candidates for synthesis.

Reaction Prediction and Optimization: Using ML models to predict the outcomes of unknown reactions and to optimize reaction conditions for the synthesis of complex derivatives, thus saving time and resources. researchgate.net Data-driven approaches are being developed to model and predict the properties of diverse pyrimidine derivatives. mdpi.com

Virtual Screening: High-throughput virtual screening of libraries of this compound derivatives against biological targets can rapidly identify potential lead compounds for further investigation.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-nitropyrimidine?

Q. How can contradictions in reported melting points or polymorphic forms be resolved?

Discrepancies may arise from polymorphism or impurities. Use:

  • Differential Scanning Calorimetry (DSC) : Identify thermal events (melting, decomposition).
  • X-ray Diffraction (XRD) : Compare experimental vs. theoretical crystal structures.
  • TGA : Assess thermal stability. For example, polymorphs of analogous nitropyrimidines show distinct lattice energies due to H-bonding variations .

Q. What strategies optimize this compound’s reactivity in Suzuki-Miyaura cross-coupling?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/EtOH.
  • Base : K₂CO₃ or Cs₂CO₃ to enhance transmetallation.
  • Temperature : 80–100°C for 12–24 h. Monitor via TLC/HPLC.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher catalyst loading .

Q. How does the electronic structure of this compound influence its electrophilic substitution?

Computational studies (DFT) reveal:

  • Nitro Group : Strong electron-withdrawing effect directs electrophiles to the C4 position.
  • Bromine : Moderately deactivates the ring but enhances halogen-bonding in crystal packing.
  • Charge Distribution : LUMO localization at C4/C6 positions favors nucleophilic attacks .

Methodological Notes

  • Contradiction Analysis : Cross-validate data using orthogonal techniques (e.g., NMR vs. XRD) and consult computational models to resolve ambiguities .
  • Synthetic Optimization : Screen solvents (DMF, MeCN, EtOH) and catalysts (Pd, Cu) systematically to improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.